molecular formula C6H3Cl2FO2S B7887200 3,4-Dichlorobenzenesulfonyl fluoride CAS No. 60191-50-6

3,4-Dichlorobenzenesulfonyl fluoride

Cat. No.: B7887200
CAS No.: 60191-50-6
M. Wt: 229.06 g/mol
InChI Key: MEUGNSGWAGTVDJ-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3Cl2FO2S and a molecular weight of 229.06 g/mol . It is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

3,4-Dichlorobenzenesulfonyl fluoride undergoes various chemical reactions, including substitution and click chemistry reactions . In substitution reactions, the sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

3,4-Dichlorobenzenesulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to modify proteins and nucleic acids through click chemistry approaches . . In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, such as proteins and nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule. For example, in enzyme inhibition, the sulfonyl fluoride group can react with the active site of the enzyme, leading to the formation of a covalent adduct that inhibits enzyme activity .

Comparison with Similar Compounds

3,4-Dichlorobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as 4-chlorobenzenesulfonyl fluoride and 2,4-dichlorobenzenesulfonyl fluoride . These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in the substitution pattern on the benzene ring. The unique substitution pattern of this compound can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.

Properties

IUPAC Name

3,4-dichlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUGNSGWAGTVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292826
Record name 3,4-dichlorobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60191-50-6
Record name NSC85757
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85757
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dichlorobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60191-50-6
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